molecular formula C9H10BrNO B12603560 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one CAS No. 917872-33-4

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one

Cat. No.: B12603560
CAS No.: 917872-33-4
M. Wt: 228.09 g/mol
InChI Key: KSSLHWZSWPEWEM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is a brominated ketone derivative characterized by a 4-methylpyridin-2-yl substituent. This compound belongs to a class of α-brominated propanones, which are widely utilized as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The pyridine ring in its structure introduces electronic and steric effects that differentiate it from analogous phenyl-substituted derivatives.

Properties

CAS No.

917872-33-4

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-1-(4-methylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-11-8(5-6)9(12)7(2)10/h3-5,7H,1-2H3

InChI Key

KSSLHWZSWPEWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of 1-(4-methylpyridin-2-yl)propan-1-ol.

    Oxidation Reactions: Formation of 1-(4-methylpyridin-2-yl)propanoic acid.

Scientific Research Applications

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Key Structural Differences :

  • The 4-methylpyridin-2-yl group in the target compound introduces a nitrogen heterocycle, altering electronic properties (e.g., increased dipole moments) compared to purely phenyl-based derivatives.
  • Methoxy and chloro substituents on phenyl rings modulate electron density, affecting reactivity in nucleophilic substitutions. For example, the electron-withdrawing chloro group (in 4-chlorophenyl derivatives) increases electrophilicity at the carbonyl carbon compared to the electron-donating methoxy group .

Physical and Spectroscopic Properties

Property 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one 2-Bromo-1-(4-methoxyphenyl)propan-1-one 2-Bromo-1-(4-chlorophenyl)propan-1-one
Melting Point Not reported 62–64°C Not specified (crystalline powder)
Purity Not reported ≥98% ≥98%
¹H-NMR (CDCl₃) Not reported δ8.05–7.96 (aromatic H), δ5.26 (q, CH), δ3.87 (OCH₃) Not reported
Mass Spec ([M+H]⁺) Not reported 243/245 (Br isotope pattern) Not reported

Notes:

  • The absence of pyridine-ring protons in phenyl derivatives simplifies their NMR spectra compared to the target compound.
  • The bromine isotope pattern ([M+H]⁺ and [M+H+2]⁺) is consistent across all brominated propanones .

Crystallographic and Stability Data

  • Crystal Packing: Derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one form planar structures stabilized by π-π interactions between aromatic rings . The pyridine ring in the target compound may engage in hydrogen bonding via its nitrogen atom, enhancing crystalline stability compared to non-heterocyclic analogues .

Biological Activity

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by diverse research findings and case studies.

Chemical Structure

The chemical structure of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one can be represented as follows:

C8H10BrNO\text{C}_8\text{H}_{10}\text{BrN}O

1. Antibacterial Activity

Research indicates that 2-bromo derivatives exhibit significant antibacterial properties. In a study examining various pyridine derivatives, compounds structurally related to 2-bromo-1-(4-methylpyridin-2-yl)propan-1-one demonstrated considerable inhibition against Escherichia coli, with some derivatives achieving inhibition values as high as 91.95% .

CompoundInhibition (%)
4f91.95
4b87.36
4e87.09

These results suggest that the presence of halogen atoms enhances antibacterial activity, possibly through interactions with bacterial cell membranes.

2. Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory assays. In vitro studies have indicated that similar pyridine derivatives can inhibit the production of pro-inflammatory cytokines . The mechanism involves the modulation of signaling pathways associated with inflammation, although specific data on 2-bromo-1-(4-methylpyridin-2-yl)propan-1-one is limited.

3. Cytotoxicity and Hemolytic Activity

Cytotoxicity assays reveal that certain derivatives exhibit varying degrees of cytotoxic effects on human red blood cells (RBCs). For instance, one study reported a percentage lysis of up to 11.72% for a closely related compound at a concentration of 50 µM/mL . This suggests potential applications in cancer therapy, where targeted cytotoxicity is desirable.

CompoundPercentage Lysis (%)
2i11.72
4g19.82
Triton X-100 (control)Reference

The presence of halogen substituents appears to play a crucial role in enhancing cytotoxic effects, indicating a structure-activity relationship that warrants further investigation.

Case Studies

Several case studies have examined the biological activity of pyridine-based compounds similar to 2-bromo-1-(4-methylpyridin-2-yl)propan-1-one:

  • Study on Antibacterial Effects : A detailed examination of various pyridine derivatives revealed that those with multiple halogen substitutions exhibited superior antibacterial activity against E. coli and Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells : Research focusing on the hemolytic activity of pyridine derivatives found significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Inflammation Modulation : In vitro studies indicated that some pyridine derivatives could effectively reduce the secretion of inflammatory mediators in macrophages, highlighting their therapeutic potential in treating inflammatory diseases .

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